molecular formula C18H20BrN B1380932 2-bromo-9-hexyl-9H-carbazole CAS No. 864550-95-8

2-bromo-9-hexyl-9H-carbazole

Cat. No.: B1380932
CAS No.: 864550-95-8
M. Wt: 330.3 g/mol
InChI Key: YGTIVQCXTOGVMV-UHFFFAOYSA-N
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Description

2-Bromo-9-hexyl-9H-carbazole is an organic compound with the molecular formula C18H20BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 2-position and a hexyl group at the 9-position of the carbazole ring structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-9-hexyl-9H-carbazole can be synthesized through the bromination of 9-hexyl-9H-carbazole. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-hexyl-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted-9-hexyl-9H-carbazole derivatives.

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of 9-hexyl-9H-carbazole.

Scientific Research Applications

2-Bromo-9-hexyl-9H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-9-hexyl-9H-carbazole involves its interaction with molecular targets through its bromine and hexyl functional groups. These interactions can lead to various chemical transformations, such as substitution or oxidation, depending on the reaction conditions. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9-(2-ethylhexyl)-9H-carbazole
  • 2-Bromo-9H-carbazole
  • 9-Hexyl-9H-carbazole

Uniqueness

2-Bromo-9-hexyl-9H-carbazole is unique due to the presence of both a bromine atom and a hexyl group, which impart distinct chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in organic electronics and material science .

Properties

IUPAC Name

2-bromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTIVQCXTOGVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864550-95-8
Record name 2-Bromo-9-hexyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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